4-(1H-1,2,3-三唑-1-基)哌啶

描述

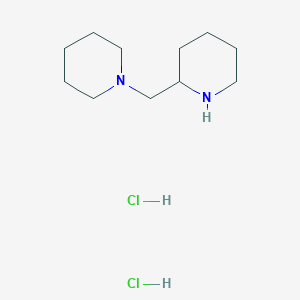

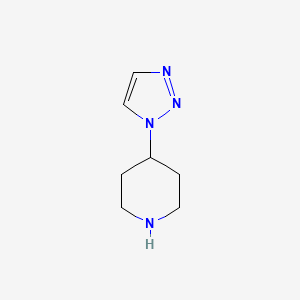

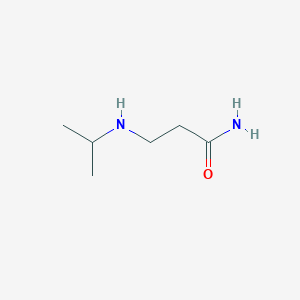

The compound of interest, 4-(1H-1,2,3-Triazol-1-yl)piperidine, is a structural motif that appears in various chemical entities with potential biological activities. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically relevant structures. Piperidine, a six-membered nitrogen-containing ring, is a common structural feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties.

Synthesis Analysis

The synthesis of related compounds, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been reported through a robust three-step process that includes nucleophilic aromatic substitution, hydrogenation, and iodination, which has been scaled up to multi-kilogram quantities . Similarly, the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, which are closely related to the compound of interest, has been achieved by arylation of azoles with bromopyridines followed by reduction of the pyridine ring . These methods could potentially be adapted for the synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine.

Molecular Structure Analysis

The molecular structure of compounds containing the piperidine ring has been studied using various spectroscopic methods and theoretical calculations. For instance, the molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds were analyzed using DFT calculations, indicating the higher stability of the hydrazone tautomers . These studies provide insights into the electronic and steric factors that could influence the reactivity and binding interactions of 4-(1H-1,2,3-Triazol-1-yl)piperidine derivatives.

Chemical Reactions Analysis

The triazole and piperidine rings are versatile functional groups that can participate in various chemical reactions. For example, triazole derivatives have been synthesized and found to exhibit strong antimicrobial activity, indicating that the triazole moiety can be a crucial pharmacophore in drug design . The reactivity of the triazole ring towards nucleophilic substitution or click chemistry can be exploited to introduce additional functional groups or to conjugate the compound to other molecular entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,3-Triazol-1-yl)piperidine derivatives would likely be influenced by the presence of the triazole and piperidine rings. These properties include solubility, melting point, boiling point, and stability, which are essential for the pharmacokinetic profile of a drug. The antimicrobial activity of related compounds suggests that the triazole ring can enhance the lipophilicity and membrane permeability, which are important factors for the bioavailability of the compounds .

科学研究应用

药物发现和生物活性

三唑衍生物,包括4-(1H-1,2,3-三唑-1-基)哌啶,由于其广泛的生物活性而被探索用于药物发现。三唑以其抗炎、抗微生物、抗肿瘤和抗病毒的特性而闻名。三唑的结构多样性使得可以开发具有显著治疗潜力的新化合物(Ferreira et al., 2013)。此外,已经确定哌啶衍生物在设计针对结核分枝杆菌的药物中是关键的支架,对药物敏感和耐药菌株均显示活性(Girase et al., 2020)。

合成化学

在合成化学中,4-(1H-1,2,3-三唑-1-基)哌啶及其类似物已被用作构建复杂分子的关键中间体。铜催化的偶氮炔环加成反应(CuAAC),也称为点击反应,是合成1,2,3-三唑衍生物的关键方法。这种反应因其高效性、选择性和环保性质而备受赞誉,可在温和条件下高产率地合成三唑(de Souza et al., 2019)。

材料科学与工程

三唑和哌啶衍生物在材料科学中找到了应用,特别是在燃料电池的质子导体膜的开发中。例如,基于1,2,4-三唑的聚合物由于其在无水条件下高温下的高热稳定性、机械强度和优异的离子导电性而显示出潜力。这些特性使得基于三唑的聚合物适用于高温质子交换膜燃料电池(PEMFCs)的使用(Prozorova & Pozdnyakov, 2023)。

防腐蚀

1,2,3-三唑衍生物也因其作为金属和合金的防腐蚀剂而被认可。它们在防腐蚀中的应用归因于其与金属表面形成稳定络合物的能力,从而在侵蚀性介质中提供防腐蚀保护。特别是1,4-二取代的1,2,3-三唑衍生物已经在酸性环境中保护各种金属表现出良好的效率(Hrimla et al., 2021)。

未来方向

The future directions for research on “4-(1H-1,2,3-Triazol-1-YL)piperidine” could involve further exploration of its potential antiviral and anticancer properties . Additionally, the compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

属性

IUPAC Name |

4-(triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYXVILDUZLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,3-Triazol-1-YL)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)